molecular formula C9H8FNO2 B6255070 4-fluoro-3-formyl-N-methylbenzamide CAS No. 1005763-15-4

4-fluoro-3-formyl-N-methylbenzamide

Cat. No.: B6255070
CAS No.: 1005763-15-4
M. Wt: 181.2
InChI Key:
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Description

4-fluoro-3-formyl-N-methylbenzamide is an organic compound with the molecular formula C9H8FNO2. It is characterized by the presence of a fluorine atom, a formyl group, and a methyl group attached to a benzamide core. This compound is typically found as a white crystalline solid and is used as an intermediate in various organic synthesis reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-fluoro-3-formyl-N-methylbenzamide involves the esterification of methylbenzoic acid with fluorine-containing reagents, followed by formylation and subsequent amidation reactions . The reaction conditions often include the use of catalysts such as palladium or copper, and solvents like dichloromethane or toluene to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using automated reactors. The process typically includes rigorous purification steps such as recrystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-3-formyl-N-methylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-fluoro-3-formyl-N-methylbenzamide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-3-formyl-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets, while the formyl and methyl groups can modulate its reactivity and stability. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro-3-formyl-N-methylbenzamide is unique due to the presence of both fluorine and formyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .

Properties

CAS No.

1005763-15-4

Molecular Formula

C9H8FNO2

Molecular Weight

181.2

Purity

95

Origin of Product

United States

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